BenchChemオンラインストアへようこそ!

2-(Cyclohexylamino)isonicotinic acid

JAK inhibition fibrosis lung fibroblast

Obtain high-purity (≥95%) 2-(Cyclohexylamino)isonicotinic acid for your research. Its unique LogP (~1.65) differentiates it from N-methyl analogs (~2.45), enabling precise SAR studies. Sourced as a 2-aminopyridine-4-carboxylic acid building block for kinase and anti-fibrotic research. Validate your assays with this distinct scaffold.

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
CAS No. 1019461-35-8
Cat. No. B1385726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclohexylamino)isonicotinic acid
CAS1019461-35-8
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC2=NC=CC(=C2)C(=O)O
InChIInChI=1S/C12H16N2O2/c15-12(16)9-6-7-13-11(8-9)14-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,13,14)(H,15,16)
InChIKeyKEWFMSFLBGLGAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Cyclohexylamino)isonicotinic Acid (CAS 1019461-35-8): Procurement Specifications and Chemical Identity


2-(Cyclohexylamino)isonicotinic acid (CAS 1019461-35-8), also identified by its IUPAC name 2-(cyclohexylamino)pyridine-4-carboxylic acid , is a heterocyclic organic compound belonging to the aminobenzoic acid structural class . It is a pyridine derivative featuring a cyclohexylamino substituent at the 2-position and a carboxylic acid moiety at the 4-position, corresponding to a molecular formula of C₁₂H₁₆N₂O₂ and a molecular weight of 220.27 g/mol . The compound is commercially available as a chemical building block and intermediate for medicinal chemistry research applications, with typical vendor purity specifications at 95% or greater .

Why Generic Substitution of 2-(Cyclohexylamino)isonicotinic Acid Is Not Supported by Comparative Evidence


The substitution of 2-(cyclohexylamino)isonicotinic acid with structurally related analogs (such as 2-(cyclohexyl(methyl)amino)isonicotinic acid [1] or 2-(cyclohexylamino)pyridine-3-carboxylic acid ) is not recommended without explicit experimental validation. Computational property divergence alone—exemplified by the predicted LogP difference of approximately 0.8 units between the N-methyl analog (LogP ~2.45) and the target compound (LogP ~1.65) —can substantially alter membrane permeability, solubility profiles, and consequently assay outcomes. More critically, no head-to-head comparative studies exist in the accessible literature to establish functional equivalence or interchangeability for any biological application. Without such comparative data, procurement decisions based on assumed functional similarity carry an undefined risk of experimental failure.

Quantitative Differentiation Evidence for 2-(Cyclohexylamino)isonicotinic Acid Versus Structural Analogs


JAK1/JAK2/TYK2 Inhibition: IC₅₀ Value in Human Lung Fibroblasts Versus Baseline

2-(Cyclohexylamino)isonicotinic acid exhibits inhibitory activity against JAK1/JAK2/TYK1 (TYK2) kinases with an IC₅₀ of 63 nM in a human lung fibroblast cellular assay measuring IL-13-induced eotaxin production [1]. The comparator context is the vehicle/untreated baseline, establishing that this compound possesses measurable anti-fibrotic and anti-inflammatory potential at nanomolar concentrations. No direct comparative data exist against other isonicotinic acid derivatives in this assay system. The lack of comparator data prevents any claim of superiority over analogs; however, this quantitative benchmark enables researchers to assess this compound against other JAK pathway modulators evaluated under identical experimental conditions in independent studies.

JAK inhibition fibrosis lung fibroblast eotaxin anti-inflammatory

LogP Divergence: Differential Lipophilicity Relative to N-Methyl Analog

Computational property predictions reveal a substantial lipophilicity difference between 2-(cyclohexylamino)isonicotinic acid and its closest commercially cataloged analog, 2-[cyclohexyl(methyl)amino]isonicotinic acid [1]. The target compound is predicted to be approximately 0.8 LogP units less lipophilic (calculated LogP ≈1.65 for the target versus ≈2.45 for the N-methyl analog [1]), a difference that translates to a roughly 6-fold lower theoretical octanol-water partition coefficient. This divergence is expected to produce measurably different membrane permeability and aqueous solubility profiles, which can directly influence cellular uptake kinetics, in vivo distribution, and assay reproducibility when compounds are used interchangeably.

lipophilicity LogP permeability physicochemical property drug-likeness

Regioisomeric Differentiation: 4-Carboxylic Acid Versus 3-Carboxylic Acid Positional Isomers

2-(Cyclohexylamino)isonicotinic acid (4-carboxylic acid substitution on the pyridine ring) is a positional regioisomer of 2-(cyclohexylamino)pyridine-3-carboxylic acid (CAS 35812-43-2) . The relocation of the carboxylic acid group from the 4-position to the 3-position fundamentally alters the vector of hydrogen bonding and electrostatic interactions, as well as the overall molecular geometry and electronic distribution of the aromatic ring. While no direct head-to-head biological comparison exists in the public domain, the principle of regioisomeric functional divergence is well-established in medicinal chemistry: positional isomers frequently exhibit orders-of-magnitude differences in target binding affinity, selectivity, and metabolic stability due to altered molecular recognition patterns.

regioisomer positional isomer pyridine carboxylic acid structural specificity binding orientation

Recommended Application Scenarios for 2-(Cyclohexylamino)isonicotinic Acid Based on Available Evidence


JAK/STAT Pathway Modulation Studies in Pulmonary Fibrosis Models

Investigators examining JAK1/JAK2/TYK2 (TYK1) inhibition in the context of idiopathic pulmonary fibrosis (IPF) or scleroderma-associated interstitial lung disease may evaluate 2-(cyclohexylamino)isonicotinic acid as a chemical probe. The compound has demonstrated measurable inhibition of IL-13-induced eotaxin production in human lung fibroblasts with an IC₅₀ of 63 nM [1], establishing a quantitative baseline for in vitro anti-fibrotic assessment. Researchers should independently validate this activity against relevant positive controls (e.g., ruxolitinib, baricitinib) in their specific assay systems, as no head-to-head comparator data are publicly available.

Medicinal Chemistry Scaffold Optimization Requiring Defined Physicochemical Properties

Medicinal chemists seeking a pyridine-4-carboxylic acid scaffold with an N-cyclohexyl substituent for structure-activity relationship (SAR) exploration may utilize 2-(cyclohexylamino)isonicotinic acid as a synthetic intermediate or reference compound. The calculated LogP of approximately 1.65 provides a moderately lipophilic starting point distinguishable from N-methylated analogs (LogP ~2.45) [2], enabling rational selection based on target permeability and solubility requirements. The 4-carboxylic acid functionality also offers a convenient handle for amide coupling, esterification, or further derivatization.

Regioisomer-Specific SAR Studies on Pyridine Carboxylic Acid Derivatives

Investigators conducting systematic SAR studies on aminopyridine carboxylic acids may employ 2-(cyclohexylamino)isonicotinic acid (4-COOH) alongside its 3-COOH regioisomer (CAS 35812-43-2) to assess the positional effect of the carboxylic acid moiety on biological activity, target engagement, or ADME properties. This compound serves as the specific 4-carboxylic acid variant within an isomeric series, and any conclusions drawn will require direct experimental comparison due to the absence of published comparative data.

Building Block for Heterocyclic Library Synthesis

As a commercially available 2-aminopyridine-4-carboxylic acid derivative with 95% or greater purity specifications , 2-(cyclohexylamino)isonicotinic acid is suitable for use as a building block in the synthesis of more complex heterocyclic libraries, particularly those targeting kinase inhibition or anti-fibrotic mechanisms. The cyclohexylamino moiety confers distinct steric and lipophilic character relative to smaller alkyl or aryl amine substituents, offering a defined structural variation point for parallel synthesis efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Cyclohexylamino)isonicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.